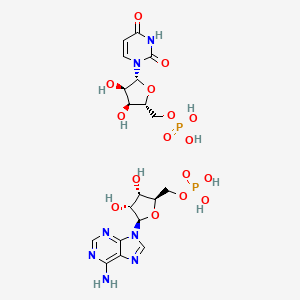
3-Nitro-d-tyrosine
Vue d'ensemble
Description
3-Nitro-d-tyrosine, also known as Nitrotyrosine, is a product of tyrosine nitration mediated by reactive nitrogen species such as peroxynitrite anion and nitrogen dioxide . It is identified as an indicator or marker of cell damage, inflammation, and nitric oxide (NO) production . Nitrotyrosine is formed in the presence of the active metabolite NO . In many disease states, oxidative stress increases the production of superoxide (O2−) and NO forming peroxynitryte (ONOO−), a destructive free radical oxidant .
Molecular Structure Analysis
The molecular formula of 3-Nitro-d-tyrosine is C9H10N2O5 . The InChI code is 1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m1/s1 .
Chemical Reactions Analysis
Reactive-nitrogen species, such as peroxynitrite (ONOO−) and nitryl chloride (NO2Cl), react with the aromatic ring of tyrosine in soluble amino acids and in proteins to form 3-nitrotyrosine . The extent of nitration can be quantified by measuring 3-nitrotyrosine in biological matrices, such as blood, urine, and tissue .
Physical And Chemical Properties Analysis
3-Nitro-d-tyrosine is a yellow to green crystalline solid with a melting point of 233 to 235 °C . Its molar mass is 226.19 g/mol .
Applications De Recherche Scientifique
Biomarker for Nitrative Stress
3-Nitro-d-tyrosine: is a product of the reaction between reactive nitrogen species and tyrosine residues in proteins. Its presence in biological samples, such as blood, urine, and tissue, serves as a biomarker for nitrative stress, indicating the extent of nitration and oxidative damage within the body .
Analytical Chemistry
In analytical chemistry, 3-Nitro-d-tyrosine is quantified to assess the levels of protein nitration. Tandem mass spectrometry is a pivotal method for its detection, providing insights into the biochemical pathways affected by oxidative stress .
Cardiovascular Research
In cardiovascular research, 3-Nitro-d-tyrosine is studied for its role in the pathophysiology of heart diseases. Elevated levels of this compound are associated with various cardiovascular conditions, suggesting its potential as a predictor of disease progression .
Neurodegenerative Disease Studies
The accumulation of 3-Nitro-d-tyrosine in neural tissues is linked to neurodegenerative diseases. It is used to understand the molecular mechanisms underlying conditions like Alzheimer’s and Parkinson’s disease, where oxidative stress plays a significant role .
Inflammation and Aging
3-Nitro-d-tyrosine: levels increase in states of chronic inflammation and aging. Research in this field focuses on how this compound affects cellular signaling and contributes to the aging process and the development of age-related diseases .
Drug Development
As a marker for oxidative damage, 3-Nitro-d-tyrosine is utilized in drug development to screen for potential therapeutic agents that can mitigate oxidative stress and its associated cellular damage .
Environmental Health
Exposure to environmental pollutants can lead to increased levels of 3-Nitro-d-tyrosine . It is used in environmental health studies to evaluate the impact of pollution on human health and to develop strategies for reducing exposure to harmful substances .
Antioxidant Research
3-Nitro-d-tyrosine: is also important in antioxidant research. Compounds that can reduce its levels are of interest as they may serve as treatments for conditions associated with oxidative stress, such as cerebral ischemia and edema .
Mécanisme D'action
Target of Action
The primary target of 3-Nitro-d-tyrosine is the enzyme Glutathione reductase, which is found in mitochondria . This enzyme plays a crucial role in maintaining the balance of oxidation and reduction reactions in the body.
Mode of Action
It is known that the nitration of tyrosine residues in proteins, such as glutathione reductase, can lead to profound structural and functional changes .
Biochemical Pathways
The nitration of tyrosine residues to 3-Nitro-d-tyrosine represents an oxidative post-translational modification that disrupts nitric oxide signaling and skews metabolism towards pro-oxidant processes . This process involves the formation of tyrosyl radicals, which can either dimerize to yield 3,3’-dityrosine or combine with nitrogen dioxide radical to form 3-Nitro-d-tyrosine .
Pharmacokinetics
It is known that free nitrotyrosine undergoes metabolism to form 3-nitro-4-hydroxyphenylacetic acid (nhpa) which is excreted in the urine .
Result of Action
The molecular and cellular effects of 3-Nitro-d-tyrosine’s action are diverse and depend on the specific proteins that are nitrated. For example, nitration of tyrosine residues in proteins can lead to alterations in signaling pathways, impaired function, toxicity, and lipid peroxidation . Nitrotyrosine has also been linked to degeneration of dopamine neurons .
Action Environment
The action, efficacy, and stability of 3-Nitro-d-tyrosine can be influenced by various environmental factors. For example, the extent of tyrosine nitration can vary considerably depending upon the physicochemical properties of the nitrating agent used . Furthermore, the presence of reactive oxygen and nitrogen species in the environment can lead to the formation of 3-Nitro-d-tyrosine .
Safety and Hazards
Orientations Futures
Research shows that nitrotyrosine levels can be reduced by N-acetyl cysteine, which is a precursor to glutathione, one of the body’s primary endogenous antioxidants . Nitrotyrosine levels have been linked to cerebral ischemia and edema, for which N-acetyl cysteine has also been proven as a potential treatment . Future research could focus on the development of VEGFR dual-target inhibitors, including rational target combinations, drug discovery strategies, structure–activity relationships .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O5/c10-6(9(13)14)3-5-1-2-8(12)7(4-5)11(15)16/h1-2,4,6,12H,3,10H2,(H,13,14)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTSQILOGYXGMD-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353959 | |
| Record name | 3-nitro-d-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-d-tyrosine | |
CAS RN |
32988-39-9 | |
| Record name | 3-Nitro-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32988-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-nitro-d-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Benzenesulfonic acid, 4-[4,5-dihydro-4-[5-[5-hydroxy-3-methyl-1-(4-sulfophenyl)-1H-pyrazol-4-yl]-2,4-pentadienylidene]-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/no-structure.png)

